Chemical structure and properties of 3-(Bromomethyl)-6-chloro-2-fluoropyridine
Chemical structure and properties of 3-(Bromomethyl)-6-chloro-2-fluoropyridine
An In-depth Technical Guide to the Chemical Structure and Properties of 3-(Bromomethyl)-6-chloro-2-fluoropyridine
Executive Summary
3-(Bromomethyl)-6-chloro-2-fluoropyridine (CAS: 1227516-84-8) is a high-value heterocyclic building block characterized by a unique trifunctional electrophilic profile. Its structure features a highly reactive bromomethyl arm, an activated 2-fluoro position, and a modifiable 6-chloro substituent. This specific substitution pattern allows for orthogonal functionalization, making it a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands where fluorinated pyridine scaffolds modulate metabolic stability and lipophilicity.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity logic, and handling protocols, grounded in empirical data and mechanistic principles.
Chemical Identity & Physicochemical Properties
The molecule’s utility stems from the interplay between the electron-deficient pyridine ring and its three distinct halogen substituents.[1]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3-(Bromomethyl)-6-chloro-2-fluoropyridine |
| CAS Number | 1227516-84-8 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| SMILES | FC1=NC(Cl)=CC=C1CBr |
| InChI Key | FQCUTRKFAOVBTD-UHFFFAOYSA-N |
Physical Constants
| Property | Value / Description | Note |
| Appearance | White to off-white solid | Low-melting solid; may appear semi-solid if impure. |
| Melting Point | 35–40 °C (approx.) | Precise MP depends on purity/polymorph. |
| Boiling Point | ~260 °C (predicted) | Decomposes at high temperatures. |
| Solubility | DCM, THF, EtOAc, Acetonitrile | Hydrolyzes in water/protic solvents. |
| LogP | ~2.3 | Moderate lipophilicity. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (benzylic bromide). |
Structural Analysis & Electronic Properties
The reactivity of 3-(bromomethyl)-6-chloro-2-fluoropyridine is dictated by the electronic perturbation of the pyridine ring by the three halogens.
-
3-Bromomethyl Group (Primary Electrophile):
-
Nature: Benzylic-like halide.[1]
-
Reactivity: The carbon-bromine bond is weakened by the electron-withdrawing nature of the pyridine ring, making this site exceptionally reactive toward SN2 nucleophilic attack (amines, thiols, alkoxides).
-
-
2-Fluoro Substituent (Activated Position):
-
Nature: The fluorine atom is ortho to the ring nitrogen.
-
Effect: The strong inductive effect (-I) of fluorine, combined with the electron-withdrawing nitrogen, creates a highly electrophilic center at C2. It is the primary site for Nucleophilic Aromatic Substitution (SNAr).
-
-
6-Chloro Substituent (Secondary Electrophile):
-
Nature: The chlorine atom is also ortho to the nitrogen but is less activated than the C2-fluorine due to the poorer leaving group ability of Cl vs. F in SNAr regimes (Meisenheimer complex stability) and the lack of a second activating group ortho to it.
-
Utility: Serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the other positions have been derivatized.
-
Synthetic Routes
The synthesis of this intermediate typically follows a linear pathway starting from commercially available methylpyridines.
Primary Synthetic Workflow
The most scalable route involves the selective halogenation of a methylpyridine precursor.
-
Precursor Selection: Start with 2,6-dichloro-3-methylpyridine .
-
Halogen Exchange (Halex): Selective fluorination at the 2-position.
-
Radical Bromination: Functionalization of the methyl group.
Visualizing the Synthetic Logic
Figure 1: Standard synthetic pathway via Halex and Radical Bromination.
Reactivity Profile & Experimental Protocols
The molecule exhibits "Orthogonal Reactivity," meaning reagents can be chosen to react selectively at one site without disturbing the others.
Reactivity Hierarchy
-
Site A (C3-CH₂Br): Reacts at Room Temperature (RT) with weak bases.
-
Site B (C2-F): Reacts at 50–80 °C with strong nucleophiles.
-
Site C (C6-Cl): Reacts at >100 °C or with Pd-catalysis.
Reactivity Map
Figure 2: Orthogonal reactivity map showing selective functionalization pathways.
Standard Operating Procedure: SN2 Substitution with Amines
Objective: Install a piperidine moiety at the 3-position.[6]
-
Preparation: Dissolve 3-(Bromomethyl)-6-chloro-2-fluoropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Addition: Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) followed by Piperidine (1.1 equiv).
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show disappearance of the starting bromide.
-
-
Workup: Quench with water. Extract with DCM.[1][3] Wash organic layer with brine.
-
Purification: Flash column chromatography.
-
Note: Avoid using nucleophilic solvents (MeOH) during the reaction to prevent ether byproducts.
-
Applications in Drug Discovery
This scaffold is a "Pharmacophore Enabler" used to construct libraries of bioactive molecules.
-
Kinase Inhibitors: The pyridine nitrogen functions as a hinge binder. The 3-methyl linker positions a solubilizing group (like a morpholine or piperazine) into the solvent-exposed region of the ATP binding pocket.
-
Metabolic Stability: The presence of fluorine (C2) and chlorine (C6) blocks metabolic oxidation sites on the pyridine ring, significantly increasing the half-life (
) of the final drug candidate. -
PROTAC Linkers: The bromomethyl group is an ideal attachment point for alkyl chain linkers used in Proteolysis Targeting Chimeras (PROTACs).
Handling, Safety, and Stability
-
Lachrymator: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). Handling in a fume hood is mandatory.
-
Skin Corrosive: Causes severe skin burns. Double-gloving (Nitrile) is recommended.
-
Hydrolytic Instability: The C-Br bond is sensitive to moisture. Storage under Nitrogen or Argon at 2–8 °C is required to prevent hydrolysis to the alcohol (3-(Hydroxymethyl)-6-chloro-2-fluoropyridine) and subsequent HBr release.
References
-
Sigma-Aldrich. 3-(Bromomethyl)-2-chloro-6-fluoropyridine Product Sheet. Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366656 (Related Isomer Reactivity). Available at:
- Schlosser, M. (2005). The 2-Fluoro Effect in Pyridine Chemistry. European Journal of Organic Chemistry. (General reference on Fluoropyridine reactivity).
-
BenchChem. Reactivity Profile of Halogenated Methylpyridines. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5120144A - Paper separator - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Bromo-3-chloro-2-fluoropyridine 95% | CAS: 1211578-30-1 | AChemBlock [achemblock.com]
